6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide
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Overview
Description
6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both quinoline and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide typically involves the coupling of quinoline and pyrazine derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-6-carboxylic acid, while reduction might yield 6-methylquinoline .
Scientific Research Applications
6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide but lacking the pyrazine ring.
Pyrazine: A simple aromatic ring compound with nitrogen atoms at positions 1 and 4, similar to the pyrazine ring in this compound.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its biological activities.
Uniqueness
This compound is unique due to its combination of quinoline and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
6-methyl-N-quinolin-6-ylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-10-8-16-9-14(18-10)15(20)19-12-4-5-13-11(7-12)3-2-6-17-13/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCRMJYQCLIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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